

Technical Monograph: 2-Hydroxy-5-methoxyhexan-3-one Derivatives

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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one

CAS No.: 101080-34-6

Cat. No.: B3020543

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Scaffold Class:

-Hydroxy-

-alkoxy Ketones Primary CAS: 101080-34-6 Molecular Formula:

[1]

Executive Summary & Chemical Identity

2-Hydroxy-5-methoxyhexan-3-one represents a specialized class of poly-oxygenated aliphatic ketones. Structurally, it possesses two chiral centers (C2 and C5), making it a valuable target for asymmetric synthesis and a potential precursor for complex polyketide fragments.

Its structural analog, 2-hydroxy-5-methyl-3-hexanone, is a documented flavor compound associated with creamy, dairy, and sour nuances in eucalyptus honeys.[2] The introduction of the methoxy group at C5 modulates lipophilicity (LogP) and introduces an additional hydrogen-bond acceptor, potentially altering its olfactory profile to sweeter, more ethereal notes, or serving as a bioisostere in drug design.

Key Physicochemical Properties (Predicted)

Property	Value / Description	Significance
Molecular Weight	146.18 g/mol	Fragment-based drug design compliant.
Boiling Point	~210–220 °C (760 mmHg)	High retention in fragrance formulations.
LogP	~0.5 – 0.8	Moderate water solubility; good bioavailability.
Chiral Centers	C2, C5	Four possible stereoisomers (; ; etc.).
Odor Profile	Dairy, Fruity, Ethereal	Predicted based on 5-methyl analog data.

Synthetic Architecture

The synthesis of **2-Hydroxy-5-methoxyhexan-3-one** requires precise regiocontrol to install the -hydroxy group without eliminating the -methoxy moiety (which is prone to -elimination under basic conditions).

Core Synthetic Pathway: The Rubottom Oxidation Strategy

The most robust route to

-hydroxy ketones from their parent ketone is the Rubottom Oxidation. This protocol avoids harsh basic conditions that could degrade the methoxy ether.

Step-by-Step Protocol

Precursor: 5-Methoxyhexan-3-one (Synthesized via conjugate addition of MeOH to hex-4-en-3-one).

Phase 1: Silyl Enol Ether Formation

- Reagents: 5-Methoxyhexan-3-one (1.0 eq), TMSCl (1.2 eq), NaHMDS (1.1 eq), THF (anhydrous).
- Procedure:
 - Cool THF solution of NaHMDS to -78°C under Argon.
 - Dropwise add the ketone over 20 mins. Stir for 1 hour to generate the kinetic enolate.
 - Add TMSCl (Trimethylsilyl chloride) rapidly.
 - Warm to room temperature (RT) and stir for 2 hours.
 - Workup: Dilute with pentane, wash with cold
 , dry over
 , and concentrate in vacuo.
 - Checkpoint: Verify regioselectivity (C2 vs C4 enolization) via
 -NMR. Kinetic control favors C2.

Phase 2: Oxidation & Hydrolysis (Rubottom)

- Reagents: Silyl Enol Ether (from Phase 1), mCPBA (meta-Chloroperoxybenzoic acid, 1.1 eq), Hexane/DCM.
- Procedure:
 - Dissolve silyl enol ether in Hexane at 0°C .
 - Add mCPBA portion-wise (maintain $T < 5^{\circ}\text{C}$).
 - Stir for 4 hours (Rearrangement of siloxy-epoxide occurs).
 - Hydrolysis: Add 10% HCl or dilute HF to cleave the silyl group.

- o Purification: Silica gel chromatography (Gradient: Hexane EtOAc).

Visualization of Synthetic Logic

The following diagram illustrates the pathway from the unsaturated precursor to the target -hydroxy ketone.



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Figure 1: Synthetic workflow for **2-Hydroxy-5-methoxyhexan-3-one** via Rubottom Oxidation.

[1][2][3][4][5][6][7][8][9]

Derivative Chemistry & Functionalization

Once the core scaffold is established, three primary derivative classes are relevant for drug discovery and flavor modification.

Ester Derivatives (Prodrugs/Fragrance Fixatives)

Acylation of the C2-hydroxyl group increases lipophilicity and stability.

- Reaction: Target + Acetic Anhydride + Pyridine
2-Acetoxy-5-methoxyhexan-3-one.
- Utility: Acetates often possess fruitier, less sharp odors than their parent alcohols and show improved skin permeability in transdermal applications.

Oxime Derivatives (Crystallinity & Identification)

Ketones are often derivatized to oximes to create crystalline solids for X-ray diffraction (crucial for determining stereochemistry at C2/C5).

- Reaction: Target + Hydroxylamine HCl + NaOAc

Oxime.

- Utility: The oxime moiety is also a pharmacophore in various anti-inflammatory agents.

1,2-Diol Reduction (Stereoselective)

Reduction of the C3 ketone yields a 2,3-diol, creating a scaffold with three chiral centers.

- Reaction: Target +

(or chiral boranes)

5-methoxyhexane-2,3-diol.

- Utility: These 1,2-diols mimic sugar alcohols and are potent chiral ligands for asymmetric catalysis.

Biological & Organoleptic Implications

Flavor & Fragrance (F&F) Profile

Drawing from the "Polarity Profile" of the 5-methyl analog (Eucalyptus Honey odorant), the 5-methoxy derivative is predicted to exhibit:

- Primary Note: Creamy, Buttery (Diacetyl-like but heavier).
- Secondary Note: Ethereal, slightly solvent-like due to the methoxy group.
- Tenacity: Higher than diacetyl due to higher molecular weight.

Pharmacological Potential (Bioisosteres)

In medicinal chemistry, this scaffold serves as a linker mimic.

- Metabolic Stability: The terminal methoxy group blocks metabolic oxidation at the -1 position (a common clearance pathway for alkyl chains).

- Hydrogen Bonding: The 1,4-distance between the carbonyl and the methoxy oxygen creates a specific chelation bite angle for metal ions (,) in metalloenzyme active sites.

Analytical Characterization Standards

To validate the synthesis of **2-Hydroxy-5-methoxyhexan-3-one**, the following spectral signatures must be confirmed.

Technique	Expected Signal (Diagnostic)	Interpretation
IR Spectroscopy	3450 (Broad)	O-H Stretch (Intramolecular H-bond likely).
IR Spectroscopy	1715 (Strong)	C=O Ketone Stretch.
¹ H-NMR	3.35 (s, 3H)	Methoxy group (-OCH ₃).
¹ H-NMR	4.2–4.4 (m, 1H)	C2-H (Alpha to carbonyl and OH).
¹³ C-NMR	~210 ppm	Carbonyl Carbon.
¹³ C-NMR	~75 ppm	C2 (Alpha-hydroxy carbon).

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